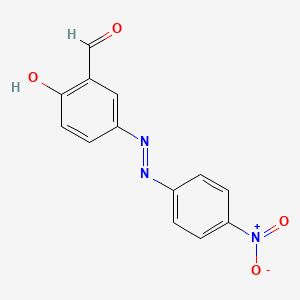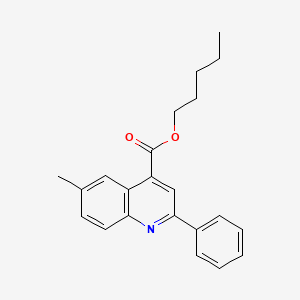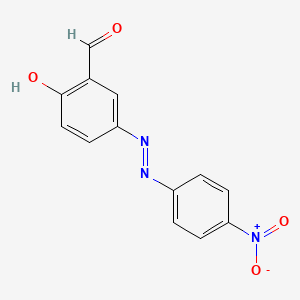
1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one; 2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. . On the other hand, 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one is a compound with a complex molecular structure that finds applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one typically involves the reaction of 1,3-benzodiazole-2-thiol with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
2,4,6-trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the safe and efficient production of the compound.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature. The production facilities are equipped with specialized equipment to handle the hazardous materials and ensure the safety of the workers.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-trinitrophenol is known for its reactivity in nitration and reduction reactions. It can be reduced to form picramic acid, a compound used in the synthesis of dyes and pigments.
Major Products Formed: The major products formed from the reactions of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one include various substituted benzodiazole derivatives. For 2,4,6-trinitrophenol, the major products include picramic acid and other nitro derivatives.
Scientific Research Applications
1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one finds applications in various scientific research fields, including medicinal chemistry and material science. It is used as a building block in the synthesis of pharmaceuticals and advanced materials.
2,4,6-trinitrophenol is widely used in scientific research as a powerful explosive and a reagent for dye synthesis. It is also used in the study of chemical reactions and mechanisms due to its high reactivity.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, leading to the formation of stable complexes. The pathways involved in its action include various enzymatic and non-enzymatic processes.
2,4,6-trinitrophenol exerts its effects through its highly reactive nitro groups, which participate in various chemical reactions. The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy.
Comparison with Similar Compounds
1-(1H-1,3-Benzodiazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one can be compared with other benzodiazole derivatives, such as 1,3-benzodiazole-2-thiol and 1,3-benzodiazole-2-sulfonamide. These compounds share similar structural features but differ in their reactivity and applications.
2,4,6-trinitrophenol is similar to other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene. While these compounds share the presence of nitro groups, they differ in their explosive properties and applications.
Properties
Molecular Formula |
C19H19N5O8S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H |
InChI Key |
DJIGTTCAYDQHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[3-(1-benzofuran-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11983389.png)
![3-(2-chlorophenyl)-N'-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11983395.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11983397.png)


![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11983423.png)

![1-{(E)-[(2-{[(E)-(2-hydroxy-1-naphthyl)methylidene]amino}phenyl)imino]methyl}-2-naphthol](/img/structure/B11983436.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11983443.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983460.png)
![4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11983463.png)
![8-{[2-(dimethylamino)ethyl]amino}-6-hydroxy-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11983467.png)
